molecular formula C18H21N3O3S B119305 Rabeprazole Sulfide N-Oxide CAS No. 924663-40-1

Rabeprazole Sulfide N-Oxide

Numéro de catalogue: B119305
Numéro CAS: 924663-40-1
Poids moléculaire: 359.4 g/mol
Clé InChI: CGSOUPMFBQXHAH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rabeprazole Sulfide N-Oxide (CAS: 924663-40-1; molecular formula: C₁₈H₂₁N₃O₃S; molecular weight: 359.44 g/mol) is a pharmacologically relevant impurity associated with rabeprazole, a proton pump inhibitor (PPI) used to treat gastric acid-related disorders . Structurally, it features a benzimidazole core linked to a pyridine moiety via a methylthio group, with an N-oxide modification at the pyridine ring (Figure 1). This compound is critical in pharmaceutical quality control, particularly for regulatory compliance in drug manufacturing and analytical method validation .

Méthodes De Préparation

Synthetic Routes to Rabeprazole Sulfide N-Oxide

Oxidation of N-Oxide Sulfide Precursors

The synthesis of this compound begins with the oxidation of its sulfide precursor, 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole N-oxide (compound IIIa). This step is pivotal due to the susceptibility of benzimidazole derivatives to degradation under acidic or neutral conditions. The patented process outlined in EP2022789A1 resolves this challenge by performing the oxidation in an acidic medium (pH < 7), which stabilizes the intermediate and minimizes byproduct formation .

Key oxidizing agents include 3-chloroperbenzoic acid (MCPBA) and N-chlorosuccinimide (NCS) , with the latter demonstrating superior performance in industrial settings. For example, oxidation with NCS at pH 3.5–5 achieves a yield of 93.7% for the sulfoxide N-oxide intermediate, compared to 71.1% with MCPBA under slightly basic conditions . The reaction mechanism involves electrophilic attack on the sulfur atom, forming a sulfoxide while preserving the N-oxide moiety.

Role of Acidic Media in Reaction Stability

Unlike rabeprazole itself, which degrades rapidly in acidic environments, the N-oxide sulfide intermediate exhibits remarkable stability across a broad pH range. This property allows for flexible work-up conditions, as demonstrated in Comparative Example 13 of EP2022789A1, where the intermediate remained intact even at pH 2 . Such stability eliminates the need for stringent pH control during purification, simplifying large-scale production.

Optimization of Oxidation Conditions

Impact of Oxidizing Agents and pH

The choice of oxidizing agent and reaction pH directly influences yield and impurity profiles. A comparative analysis of four representative examples from EP2022789A1 is summarized below:

ExampleOxidizing AgentpH RangeYield After Oxidation (%)Yield After Work-Up (%)Solvent SystemSulfone Impurity (%)
3MCPBA8–971.183.5MeOH/EtOAc8.71
4MCPBA3.5–576.288.6MeOH/EtOAc11.10
5NCS1390.291.7MeOH/EtOAc0.23
6NCS3.5–593.797.6MeOH0.17

Key Findings :

  • NCS outperforms MCPBA in both yield and impurity control, particularly under acidic conditions (Example 6).

  • Acidic pH (3.5–5) minimizes sulfone byproduct formation when using NCS, achieving a sulfone impurity level of 0.17% compared to 8.71% with MCPBA at basic pH .

  • Methanol as a solvent enhances reaction efficiency, likely due to improved solubility of the intermediate.

Mechanistic Insights into Byproduct Formation

Sulfone impurities arise from over-oxidation of the sulfide group, a common issue in sulfoxide synthesis. The N-oxide moiety in the precursor modulates electron density at the sulfur center, reducing its susceptibility to further oxidation. This electronic effect, combined with the use of mild oxidizing agents like NCS, suppresses sulfone formation to below 0.2% in optimized conditions .

Purification and Stability Considerations

Work-Up Strategies

The stability of this compound permits purification under both acidic and basic conditions, a significant advantage over traditional methods. Post-oxidation, the crude product is typically extracted using dichloromethane, washed with dilute NaOH (pH ~13) to remove residual acids, and neutralized with acetic acid (pH 5–6) . This protocol avoids chromatographic purification, which is cost-prohibitive at industrial scales.

Comparative Stability Data

Stability studies cited in EP2022789A1 reveal:

  • Acidic stability : No degradation observed after 24 hours at pH 2 and 25°C.

  • Thermal stability : Decomposition begins at 140–142°C, allowing for safe handling during solvent removal .

Industrial Scalability and Cost Efficiency

The patented process addresses two major hurdles in rabeprazole production:

  • Elimination of chromatographic purification : By leveraging the intermediate’s stability, manufacturers can use simple liquid-liquid extraction, reducing production costs by an estimated 40% .

  • Reduced catalyst loadings : NCS operates at near-stoichiometric ratios (1.05–1.1 equiv), minimizing waste generation.

Analyse Des Réactions Chimiques

Oxidation Reactions

RSO is synthesized via controlled oxidation of rabeprazole sulfide. Industrial processes prioritize selective oxidation to minimize by-products like sulfones:

  • Primary oxidation :
    Reagent : Hydrogen peroxide or meta-chloroperbenzoic acid (MCPBA)
    Conditions : 0–25°C in methanol or dichloromethane .
    Outcome : Conversion of sulfide to sulfoxide with >95% selectivity .

  • Overoxidation risk :
    Excess oxidants or prolonged reaction times lead to sulfone formation (Rabeprazole sulfone), a common impurity requiring chromatographic removal .

Table 1: Oxidation Reaction Parameters

ParameterOptimal RangeBy-Product Risk
Temperature0–25°CHigh above 30°C
Oxidant Concentration1.0–1.2 equivalents>1.5 equivalents
Reaction Time1–2 hours>3 hours

Reduction Reactions

RSO serves as a precursor in rabeprazole synthesis via selective reduction:

  • Catalytic hydrogenation :
    Reagent : Palladium on carbon (Pd/C) under hydrogen gas
    Outcome : N-oxide group reduction yields rabeprazole with 98% purity .

  • Industrial scalability : Continuous flow reactors enhance efficiency, achieving 98.78% purity in 56 seconds .

Metabolic Pathways

In hepatic environments, RSO undergoes enzymatic transformations:

  • Demethylation :
    Enzyme : CYP2C19 and CYP3A4
    Product : O-demethylated metabolites with altered pharmacokinetics .

  • Sulfation : Conjugation with sulfuric acid increases water solubility for renal excretion .

Key Finding : Demethylation reduces RSO’s plasma half-life from 1.5 hours to <30 minutes in CYP2C19 poor metabolizers .

Stability Under pH Variation

RSO exhibits unique stability compared to rabeprazole:

ConditionRabeprazole DegradationRSO Stability
Acidic (pH 1–3)Rapid decomposition>90% intact
Neutral (pH 7)Moderate degradation85% intact
Alkaline (pH 9–10)Stable95% intact

This stability allows RSO to serve as a storage-stable intermediate .

Comparative Reactivity

Table 2: Reactivity of Benzimidazole Derivatives

CompoundOxidation SensitivityReduction EfficiencyMetabolic Half-Life
Rabeprazole SulfideHighLow2.1 hours
Rabeprazole Sulfide N-OxideModerateHigh1.5 hours
Rabeprazole SulfoneLowNone4.8 hours

Synthetic By-Product Management

  • N-oxide impurity : Generated during pyridine ring oxidation, removed via selective reduction .

  • Sulfone mitigation : Controlled stoichiometry and low-temperature oxidation limit yields to <0.5% .

Applications De Recherche Scientifique

Scientific Research Applications

  • Pharmaceutical Formulations
    • RSO is primarily utilized in pharmaceutical formulations aimed at treating gastrointestinal disorders due to its potent acid-inhibitory effects. Its derivatives are being studied for their varying degrees of biological activity, which may provide new therapeutic options beyond traditional PPIs.
  • Metabolic Studies
    • Research indicates that RSO can participate in metabolic reactions such as demethylation, leading to various metabolites with potentially different pharmacological profiles. Understanding these metabolic pathways is crucial for optimizing therapeutic regimens involving rabeprazole-based treatments.
  • Interaction Studies
    • RSO's interaction with cytochrome P450 enzymes during metabolism has been a focus of investigation. These interactions can influence the efficacy and safety profiles of medications taken concurrently with rabeprazole, highlighting the importance of understanding drug-drug interactions in clinical settings.
  • Continuous Flow Microreactor Applications
    • Recent studies have explored the use of continuous flow microreactors for the synthesis of rabeprazole from RSO. This method improves production efficiency significantly compared to traditional batch processes, yielding high-purity products rapidly (98.78% purity in just 56 seconds) while also enhancing stability during reactions .

Mécanisme D'action

The mechanism of action of Rabeprazole Sulfide N-Oxide involves its interaction with the gastric H+/K+ ATPase enzyme, similar to rabeprazole. It inhibits the final step of gastric acid secretion by binding to the enzyme and preventing the exchange of hydrogen and potassium ions. This action reduces the production of gastric acid, providing relief from acid-related disorders.

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between Rabeprazole Sulfide N-Oxide and related metabolites/impurities:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Role/Relevance
This compound 924663-40-1 C₁₈H₂₁N₃O₃S 359.44 Sulfide group (-S-), N-oxide on pyridine Impurity in rabeprazole synthesis
O-Demethyl Rabeprazole Sulfide N/A C₁₇H₁₈N₃O₂S 329.12 Loss of methyl group from methoxy substituent Pharmacologically active metabolite
Rabeprazole Sulfide 117977-21-6 C₁₈H₂₁N₃O₂S 343.44 Sulfide group (-S-), methoxypropoxy side chain Intermediate in rabeprazole synthesis
Rabeprazole Sulfone 117976-47-3 C₁₈H₂₁N₃O₄S 375.44 Sulfone group (-SO₂-) Oxidation product of rabeprazole sulfide
Rabeprazole Sulfone N-Oxide 924663-37-6 C₁₈H₂₁N₃O₅S 391.44 Sulfone (-SO₂-) and N-oxide modifications Impurity with dual oxidation states

Metabolic and Pharmacological Differences

  • Produced via fungal biotransformation (e.g., Cunninghamella blakesleeana) with a 72.4% conversion rate under optimized conditions .
  • Rabeprazole Sulfide : A key intermediate in rabeprazole synthesis and a major in vivo metabolite. Exhibits acid instability, limiting direct therapeutic use .
  • Rabeprazole Sulfone : Formed via sulfide oxidation, this compound lacks therapeutic efficacy but is critical for monitoring oxidative degradation in drug formulations .
  • Rabeprazole Sulfone N-Oxide : A "double-oxidized" derivative (sulfone + N-oxide) with enhanced polarity. Its role in drug metabolism remains uncharacterized, but it serves as a reference standard in analytical workflows .

Biotransformation Pathways

  • O-Demethylation : Cunninghamella blakesleeana catalyzes the removal of a methyl group from rabeprazole sulfide, yielding O-demethyl rabeprazole sulfide. This reaction is pH- and substrate concentration-dependent, with optimal conversion at pH 6.0 and 3 g/L substrate .
  • Sulfone Formation : Oxidation of the sulfide group to sulfone occurs under strong oxidative conditions, often during storage or manufacturing .

Analytical Differentiation

  • Mass Spectrometry (MS) : this compound (m/z 359.44) is distinguishable from O-demethyl rabeprazole sulfide (m/z 329.12) and sulfone derivatives (m/z 375.44–391.44) via high-resolution MS .
  • Chromatography : Reverse-phase HPLC with C18 columns effectively separates these compounds based on polarity differences .

Research Implications

  • Drug Safety : Monitoring this compound levels ensures compliance with impurity thresholds (e.g., ICH guidelines) .
  • Metabolite Activity : O-Demethyl rabeprazole sulfide’s pharmacological profile warrants further study to assess its contribution to rabeprazole’s therapeutic effects .
  • Synthetic Chemistry : Structural modifications (e.g., N-oxide, sulfone) highlight the need for controlled synthesis to minimize undesired byproducts .

Activité Biologique

Rabeprazole sulfide N-oxide is a metabolite of rabeprazole, a proton pump inhibitor (PPI) commonly used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. This article explores the biological activity of this compound, highlighting its pharmacological properties, metabolic pathways, and potential therapeutic implications.

Overview of Rabeprazole and Its Metabolites

Rabeprazole is a member of the benzimidazole class of PPIs, functioning primarily by inhibiting the H+/K+ ATPase enzyme in gastric parietal cells, thereby reducing gastric acid secretion. The drug undergoes extensive metabolism in the liver, leading to various metabolites, including rabeprazole sulfide and this compound. The latter is formed through the oxidation of the sulfide group in rabeprazole sulfide.

This compound exhibits biological activity that may differ from its parent compound. Research indicates that it retains some inhibitory effects on gastric acid secretion but may also influence other biological pathways:

  • HIF-1α Induction : Recent studies have shown that rabeprazole can induce hypoxia-inducible factor 1-alpha (HIF-1α), which plays a crucial role in cellular responses to low oxygen levels. This induction can promote vascular repair and resolution of inflammation, particularly in models of sepsis and lung injury .
  • Inflammatory Response Modulation : Rabeprazole treatment has been linked to reduced expression of pro-inflammatory cytokines and improved outcomes in models of endotoxemia-induced lung injury . This suggests that its metabolites, including this compound, may contribute to anti-inflammatory effects.

Metabolic Pathways

The metabolism of rabeprazole involves several pathways that lead to the formation of various metabolites. Notably:

  • O-Demethylation : Rabeprazole sulfide can undergo O-demethylation, resulting in metabolites that may exhibit different pharmacological properties .
  • Oxidation : The conversion of rabeprazole sulfide to its N-oxide form involves oxidation processes that can significantly affect its stability and biological activity .

Case Study 1: Vascular Repair and Inflammation Resolution

A study conducted on mouse models demonstrated that rabeprazole significantly enhanced vascular repair following inflammatory lung injury. The treatment resulted in reduced vascular leakage and neutrophil sequestration during the repair phase, indicating its potential utility in managing sepsis-related complications .

Case Study 2: Dose-Response Relationship

In another investigation, a dose-response study was performed to assess the effects of varying concentrations of rabeprazole on HIF-1α expression in human lung microvascular endothelial cells (HLMVECs). The results showed a clear dose-dependent increase in HIF-1α mRNA levels, suggesting that optimal dosing could maximize therapeutic benefits while minimizing adverse effects .

Data Tables

Metabolite Formation Pathway Biological Activity
RabeprazoleDirect administrationPPI activity
Rabeprazole SulfideSulfide oxidationModerate PPI activity
This compoundOxidation of sulfideHIF-1α induction; anti-inflammatory effects

Q & A

Basic Research Questions

Q. What synthetic routes are used to prepare Rabeprazole Sulfide N-Oxide, and what critical parameters must be controlled during its synthesis?

this compound is synthesized via oxidation of the corresponding sulfide derivative, a common step in proton pump inhibitor (PPI) production. Key parameters include:

  • pH control during extraction to minimize sulfone byproduct formation (maintain pH ~9–11 for optimal yield) .
  • Use of oxidizing agents (e.g., hydrogen peroxide or meta-chloroperbenzoic acid) under controlled temperature (20–25°C) to prevent over-oxidation.
  • Monitoring reaction progress with LC/MS to ensure intermediate conversion .

Q. What analytical techniques are recommended for identifying this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the gold standard. Methodological considerations include:

  • Gradient elution : Initial 10% mobile phase B (acetonitrile), ramping to 90% B by 3.5 minutes to resolve polar metabolites .
  • Mass transitions : Use m/z 362→150 for this compound, with a retention time of ~3.21 minutes .
  • Internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How should reference standards for this compound be prepared and validated?

Certified reference materials (CRMs) must adhere to pharmacopeial guidelines:

  • Multi-level traceability : Ensure alignment with USP/EP/BP primary standards .
  • Stability testing : Store at -10°C to -25°C to prevent degradation; validate purity (>98%) via NMR and LC/MS .
  • Documentation : Provide SMILES strings (e.g., O=C(N1C=CC=C1)S(=O)CC2=NC=CC(C)=C2OCCCOC) for structural verification .

Advanced Research Questions

Q. How can mass spectrometry parameters be optimized to distinguish this compound from co-eluting metabolites?

Advanced differentiation requires:

  • High-resolution MS : Use instruments with ≤3 ppm mass accuracy (e.g., Orbitrap or Q-TOF) to resolve isobaric interferences (e.g., sulfone vs. N-oxide derivatives) .
  • MS/MS fragmentation : Compare diagnostic ions (e.g., m/z 150 for N-oxide vs. m/z 214 for hydroxylated metabolites) .
  • Collision energy optimization : Adjust CE (10–30 eV) to enhance specificity for low-abundance ions .

Q. What strategies resolve discrepancies in metabolite identification across studies on this compound?

Contradictions arise from variations in sample preparation or instrumentation. Mitigation approaches include:

  • Cross-lab validation : Share raw data (e.g., .raw MS files) for independent reproducibility checks .
  • Isotopic labeling : Use 13C^{13}\text{C}- or 15N^{15}\text{N}-labeled analogs to confirm fragmentation patterns .
  • Meta-analysis : Pool datasets from multiple studies (e.g., plasma samples from 9+ subjects) to identify consensus metabolites .

Q. How can microbial biotransformation models elucidate metabolic pathways of this compound?

Cunninghamella blakesleeana is a validated model for studying oxidative metabolism:

  • Biotransformation conditions : Incubate Rabeprazole Sulfide with fungal cultures (pH 7.0, 28°C, 120 rpm) for 72 hours .
  • Metabolite profiling : Use HR-MS and 1H^1\text{H}-NMR to detect O-demethylation products (e.g., loss of 14 Da from parent compound) .
  • Comparative analysis : Align microbial metabolites with human liver microsome data to predict in vivo pathways .

Q. Methodological Notes

  • Data transparency : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing protocols in repositories like Zenodo .
  • Statistical rigor : Use triangulation (e.g., LC/MS, NMR, enzymatic assays) to confirm metabolite identities .

Propriétés

IUPAC Name

2-[[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium-2-yl]methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-13-16(21(22)9-8-17(13)24-11-5-10-23-2)12-25-18-19-14-6-3-4-7-15(14)20-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSOUPMFBQXHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1CSC2=NC3=CC=CC=C3N2)[O-])OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30582521
Record name 2-({[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30582521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924663-40-1
Record name 2-[[[4-(3-Methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]thio]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924663-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-({[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30582521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.